N-(3-Methyl-2-butenyl)phthalimide

Description

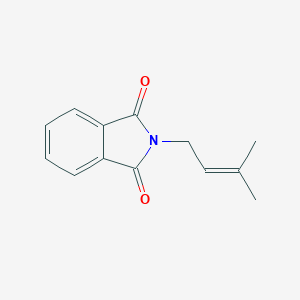

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbut-2-enyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPJFTLLMRKUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C(=O)C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166643 | |

| Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-45-5 | |

| Record name | 2-(3-Methyl-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015936455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methyl-2-butenyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Methyl-2-buten-1-yl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3 Methyl 2 Butenyl Phthalimide and Analogues

Classical Approaches: Gabriel Synthesis Modifications and Optimizations

The Gabriel synthesis, a cornerstone in primary amine synthesis, remains a fundamental method for preparing N-substituted phthalimides. iu.edunii.ac.jp This two-step process involves the initial formation of an N-alkylphthalimide, followed by the liberation of the desired primary amine. nih.gov For the synthesis of N-(3-Methyl-2-butenyl)phthalimide, this classical approach has been refined through various modifications.

Alkylation of Phthalimide (B116566) Nitrogen: Reaction Conditions and Reagent Selection

The first stage of the Gabriel synthesis involves the nucleophilic substitution reaction between a phthalimide salt and an alkylating agent. nii.ac.jp Potassium phthalimide is the most commonly used reagent due to its ease of preparation and handling. orgsyn.orgyoutube.com The N-H proton in phthalimide is acidic (pKa ≈ 8.3) because the resulting phthalimide anion is stabilized by the two adjacent carbonyl groups, making it an effective nucleophile. masterorganicchemistry.com

The alkylating agent of choice for producing this compound is typically a prenyl halide, such as 3-methyl-2-butenyl (B1208987) bromide (prenyl bromide). Other leaving groups like tosylates can also be employed. The reaction is an SN2 displacement where the phthalimide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide. studysmarter.co.uk

Reaction conditions are critical for optimizing the yield and purity of the product. The choice of solvent plays a significant role; dimethylformamide (DMF) is widely regarded as an excellent solvent for this alkylation, often leading to high yields in shorter reaction times compared to other solvents like ethanol (B145695), acetone (B3395972), or toluene. iu.edunih.gov The use of aprotic polar solvents like DMF or DMSO facilitates the SN2 reaction. studysmarter.co.uk While the reaction can be conducted at elevated temperatures (ranging from 60°C to 200°C), the use of solvents like DMF allows for milder conditions. iu.edu For less reactive halides, the addition of a catalyst such as potassium iodide can be beneficial. iu.edu

Table 1: Reagents and Conditions for Alkylation of Phthalimide

| Reagent 1 | Reagent 2 | Solvent(s) | Temperature | Catalyst/Additive |

| Potassium Phthalimide | Prenyl Bromide | Dimethylformamide (DMF) | Moderate (e.g., 60-100°C) | None (typically) |

| Potassium Phthalimide | Prenyl Chloride | Dimethylformamide (DMF) | Moderate to High | Potassium Iodide |

| Phthalimide & K₂CO₃ | Prenyl Bromide | Dimethylformamide (DMF) | Moderate to High | None |

| Potassium Phthalimide | Prenyl Tosylate | Acetonitrile (B52724), DMF | Moderate | None |

Amine Liberation Strategies: Hydrazinolysis, Acidic and Basic Hydrolysis

Once the N-alkylphthalimide is formed, the second stage involves cleaving the phthaloyl group to release the primary amine. This can be accomplished through several methods, each with its own advantages and disadvantages.

Hydrazinolysis: The most common and often preferred method is the Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like refluxing ethanol. nih.govorganic-chemistry.org This method is advantageous because it proceeds under milder and neutral conditions. The reaction involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide. Following a series of steps, the primary amine is liberated, and a stable, cyclic phthalhydrazide (B32825) precipitate is formed, which can often be easily removed by filtration. iu.edumasterorganicchemistry.com

Acidic and Basic Hydrolysis: Alternatively, the N-alkylphthalimide can be cleaved using strong acidic or basic hydrolysis. iu.edunih.gov Acidic hydrolysis, often carried out with strong acids like sulfuric or hydrobromic acid, yields the primary amine as its corresponding ammonium (B1175870) salt. iu.edu This requires a subsequent neutralization step to obtain the free amine. Basic hydrolysis, using a strong base like sodium hydroxide, results in the formation of the primary amine and a salt of phthalic acid. nih.gov Both of these methods typically require harsh conditions, such as prolonged heating, which may not be suitable for substrates with sensitive functional groups. nih.gov The yields from these hydrolysis methods can sometimes be lower than those achieved with hydrazinolysis. iu.edu

Novel Synthetic Routes and Advanced Methodologies

Beyond the classical Gabriel synthesis, several modern methods have been developed for the formation of N-substituted phthalimides, offering alternative pathways that can provide higher yields, milder reaction conditions, and greater functional group tolerance.

Mitsunobu Reaction for Phthalimide Formation

The Mitsunobu reaction provides an effective method for the direct N-alkylation of phthalimide using an alcohol. organic-chemistry.orgumich.edu For the synthesis of this compound, this reaction would involve coupling phthalimide with 3-methyl-2-buten-1-ol (B147165) (prenol). The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org

The mechanism involves the activation of the alcohol's hydroxyl group by the phosphine-azodicarboxylate system, forming a good leaving group. The acidic phthalimide (pKa < 11) then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion, which results in the formation of the N-alkylated phthalimide with an inversion of stereochemistry if the alcohol is chiral. organic-chemistry.org This method is known for its mild, generally neutral conditions and broad applicability. nii.ac.jp

Table 2: Typical Reagents for Mitsunobu Reaction

| Alcohol | Nucleophile | Reagents | Solvent |

| 3-Methyl-2-buten-1-ol | Phthalimide | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) |

| 3-Methyl-2-buten-1-ol | Phthalimide | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF) |

Transition-Metal Catalyzed Approaches in Amine Synthesis

Transition-metal catalysis has emerged as a powerful tool for forming carbon-nitrogen bonds, offering novel routes to N-alkylated phthalimides and their amine precursors.

Palladium-catalyzed reactions have been developed for the N-alkylation of various nitrogen-containing compounds. For instance, methods for the N-prenylation of indoles have been established using palladium catalysts, demonstrating the feasibility of forming C-N bonds with prenyl groups. nih.gov While direct palladium-catalyzed N-prenylation of phthalimide is less commonly reported, related cross-coupling reactions, such as the Suzuki-Miyaura coupling of aryl halides with sodium phthalimidomethyltrifluoroborate, showcase the potential of palladium in facilitating the formation of N-substituted phthalimides. organic-chemistry.org

Copper-catalyzed methods also represent a significant advancement. Copper metallaphotoredox catalysis has been shown to be effective for the N-alkylation of a wide range of N-nucleophiles with primary, secondary, and tertiary alkyl bromides. princeton.edu This approach could potentially be applied to the synthesis of this compound from phthalimide and prenyl bromide under visible-light-induced conditions. Copper catalysis has also been used for the N-arylation of imides in aqueous media or under solvent-free conditions, highlighting its versatility.

Green Chemistry Principles in Phthalimide Synthesis

In line with the growing importance of sustainable chemistry, several "green" methodologies have been applied to the synthesis of phthalimides. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the Gabriel synthesis. semanticscholar.org For example, the reaction of potassium phthalimide with phenacyl bromide in DMF under microwave irradiation was completed in minutes, compared to hours under conventional heating. semanticscholar.org This technique often allows for solvent-free conditions, further enhancing its green credentials by reducing waste and simplifying product purification. organic-chemistry.org

Synthesis of Key Precursors and Intermediates for this compound and Related Structures (e.g., 3-Methyl-2-butene-1-amine HCl)

One established route to obtain 3-methyl-2-butene-1-amine hydrochloride involves the deprotection of this compound, which itself is synthesized from phthalic anhydride (B1165640) and 3-methyl-2-butenylamine. ontosight.aichemicalbook.com A common synthetic strategy for N-substituted phthalimides is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide. organic-chemistry.org A modified Gabriel synthesis has been reported as an effective method for producing isomerically pure allylic amines in high yields. organic-chemistry.org

A specific, documented synthesis of 3-methyl-2-butene-1-amine hydrochloride (also known as prenylamine (B1679080) hydrochloride) starts from N-prenylphthalimide. chemicalbook.com The process involves a two-stage reaction. In the first stage, N-prenylphthalimide is treated with hydrazine hydrate in a solution of ethanol and water. This mixture is refluxed for one hour to cleave the phthalimide group. In the second stage, hydrogen chloride is added to the reaction mixture, which is then refluxed for another hour to yield the desired 3-methyl-2-butene-1-amine HCl. chemicalbook.com This particular reaction has been reported to achieve a yield of 78%. chemicalbook.com

The precursor 3-methyl-2-butene-1-amine is also known by several synonyms, including prenylamine and dimethylallylamine. lookchem.comguidechem.com Its hydrochloride salt is a white crystalline solid with a melting point of 193-194 °C. ontosight.ailookchem.com This intermediate is a valuable building block in organic synthesis, serving as a key component for creating various compounds with potential biological activities. lookchem.com

The direct synthesis of the final compound, this compound, is typically achieved through the condensation reaction of phthalic anhydride with 3-methyl-2-butenylamine. ontosight.ai This reaction is a common and straightforward method for preparing N-substituted phthalimides. organic-chemistry.orgresearchgate.net

Below is a data table summarizing the reaction for the synthesis of the key precursor, 3-methyl-2-butene-1-amine HCl.

Table 1: Synthesis of 3-Methyl-2-butene-1-amine HCl

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|

Reaction Mechanisms and Photochemical Transformations of N 3 Methyl 2 Butenyl Phthalimide

Photoreactivity and Intramolecular Photocyclisation Processes

The photoreactivity of N-alkenylphthalimides is characterized by intramolecular reactions initiated by the absorption of light. These processes often involve electron transfer and the formation of reactive intermediates that subsequently cyclize to form new heterocyclic structures.

Photoinduced Electron Transfer Mechanisms

The photochemistry of many phthalimide (B116566) derivatives is initiated by a photoinduced electron transfer (PET) event. wiley-vch.deresearchgate.net The phthalimide system, with its two carbonyl groups, is a potent electron acceptor in its excited singlet or triplet state. wiley-vch.de In the case of N-(3-Methyl-2-butenyl)phthalimide, the electron-rich 3-methyl-2-butenyl (B1208987) (prenyl) group can act as an intramolecular electron donor.

Excitation: The phthalimide moiety (P) absorbs a photon (hν) to reach an excited state (P*).

Electron Transfer: The excited phthalimide abstracts an electron from the tethered alkene (A) to form a radical ion pair [P•⁻ - A•⁺].

This radical ion pair is a key intermediate that dictates the subsequent chemical pathways.

Diradical Intermediates and Cyclization Pathways

The radical ion pair formed via PET is highly reactive and can evolve into a diradical intermediate. This can occur through proton transfer or, more commonly in this type of system, through a direct nucleophilic attack of the phthalimide radical anion part onto the alkene radical cation part. This attack forms a new carbon-carbon bond and a diradical species. scribd.com

The photocyclization of N-phthalimido derivatives has been shown to proceed through such diradical intermediates. These intermediates are not directly observable in most cases but are inferred from the product structures and computational studies. Once formed, the diradical can undergo several reactions, but the most significant is intramolecular radical-radical coupling to complete the cyclization process, forming a new ring. For this compound, cyclization could potentially lead to the formation of benzazepine derivatives or other complex heterocyclic systems. The specific pathway and final product are often influenced by the stability of the diradical intermediate and the transition state leading to the cyclized product.

Radical Clock Reactions and Mechanistic Probes

Radical clocks are powerful mechanistic tools used to determine the rates of fast chemical reactions, particularly those involving radical intermediates. A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. By incorporating a radical clock into a reacting system, the lifetime of a transient radical intermediate can be determined by comparing the amount of product formed from the unrearranged radical versus the rearranged radical.

While no specific studies applying radical clock reactions to the photocyclization of this compound are prominently documented, this methodology represents a viable approach for probing its reaction mechanism. For instance, a modified substrate, such as N-(cyclopropylmethyl)alkenylphthalimide, could be synthesized. If the reaction proceeds through a diradical intermediate, the cyclopropylmethyl radical portion would be expected to undergo rapid ring-opening (at a known rate of ~10⁸ s⁻¹).

The potential experimental outcomes are:

If only the un-rearranged cyclized product is observed: The intramolecular cyclization of the diradical is faster than the ring-opening of the radical clock.

If the rearranged product is observed: The rate of intramolecular cyclization is comparable to or slower than the rate of the radical clock rearrangement.

By analyzing the product distribution, the rate constant for the cyclization of the diradical intermediate could be estimated, providing crucial insights into the reaction kinetics and the lifetime of the transient species involved.

Other Relevant Reaction Pathways and Transformations

Beyond photochemical reactions, the structural features of this compound, specifically the N-allylic imide functionality, make it susceptible to other transformations such as catalytic isomerization.

Isomerization Studies of N-Allylamides and Imides

The isomerization of N-allyl amides and imides into the corresponding enamides is a well-established transformation, often catalyzed by transition metal complexes. This reaction involves the migration of the double bond from the allyl group to form a thermodynamically more stable N-propenyl system. Various metal catalysts, including those based on rhodium, ruthenium, and iron, have been shown to be effective for this purpose.

Studies on similar N-allyl systems demonstrate that the choice of catalyst and reaction conditions can control the yield and stereoselectivity (E/Z) of the resulting enamide. scribd.com For example, ruthenium catalysts have been used for the isomerization of a broad range of N-allyl amides to form Z-enamides with high geometric selectivity.

The isomerization of this compound would be expected to yield N-(3-Methyl-1-butenyl)phthalimide. The general conditions and outcomes for such reactions are summarized in the table below, based on findings from related N-allylamide systems.

| Catalyst System | Substrate Type | Typical Product | Selectivity | Reference |

| Rhodium Hydrides | N-allylamides | E/Z-N-propenylamides | Variable | |

| Ruthenium Hydrides | N-allylamides | E/Z-N-propenylamides | Variable | |

| Iron Pentacarbonyl | N-allylimides | N-propenylimides | - | |

| CpRu(CH₃CN)₃PF₆ | Branched N-allyl amides | Stereodefined Enamides | High E or Z selectivity |

Ring-Opening Reactions

The photochemical reactivity of this compound and related N-alkenylphthalimides involves intricate transformations, with ring-opening being a significant pathway under specific conditions. The irradiation of these compounds, particularly in protic solvents like methanol (B129727), can lead to the formation of products resulting from the opening of the phthalimide ring. acs.org This reactivity is generally attributed to an intramolecular electron transfer from the olefinic double bond of the alkenyl side chain to the excited phthalimide chromophore. acs.org

Research on N-(2-alkenyl)phthalimides has shown that upon photoexcitation, a cascade of events can be initiated. acs.org The process is believed to commence with an intramolecular electron transfer, generating a radical ion pair. In the presence of a nucleophilic solvent such as methanol, this is followed by an anti-Markovnikov addition of the solvent to the double bond and subsequent ring formation, ultimately yielding solvent-incorporated cyclization products. acs.org

While direct studies focusing exclusively on this compound are part of a broader investigation into N-alkenylphthalimides, the behavior of structurally similar compounds provides significant insight. For instance, the irradiation of N-(3,3-dimethyl-2-butenyl)phthalimide in methanol has been documented to yield stereoisomeric products. This transformation inherently involves the opening of the cyclic imide structure to incorporate the solvent and form new heterocyclic systems.

The general proposed mechanism for these photochemical reactions suggests that the singlet excited state of the phthalimide moiety is the reactive species. acs.org The efficiency and pathway of the reaction, including the propensity for ring-opening, can be influenced by the solvent environment. While irradiation in aprotic solvents like acetonitrile (B52724) often results in no reaction or cis-trans isomerization of the double bond, the presence of a protic solvent like methanol is crucial for the solvent-incorporated ring-opened products. acs.org

The following table summarizes the photochemical reaction products of a closely related analog, N-(3,3-dimethyl-2-butenyl)phthalimide, upon irradiation in methanol, which exemplifies the outcomes of such ring-opening reactions.

| Starting Material | Solvent | Product(s) | Yield (%) | Reference |

| N-(3,3-dimethyl-2-butenyl)phthalimide | Methanol | Stereoisomeric 1,1-dimethyl-9b-hydroxy-2-methoxy-1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-ones | 41% and 41% (for two isomers) |

This data underscores the significant pathway of ring-opening and subsequent cyclization in the photochemistry of N-alkenylphthalimides. The formation of these complex heterocyclic structures from the relatively simple phthalimide precursor highlights the synthetic utility of these photochemical transformations. irb.hr

Biological Activities and Pharmacological Potential of N 3 Methyl 2 Butenyl Phthalimide and Its Derivatives

General Overview of Phthalimide (B116566) Scaffold Bioactivity

The phthalimide structure, characterized by a benzene (B151609) ring fused to a five-membered imide ring, serves as a versatile pharmacophore in drug design. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities. nih.govresearchgate.netrsc.org The hydrophobic nature of the phthalimide core enhances its ability to cross biological membranes, a desirable trait for drug candidates. mdpi.com

The significance of the phthalimide scaffold is underscored by the existence of commercially available drugs like thalidomide (B1683933), lenalidomide (B1683929), and apremilast, which feature this chemical moiety and are used to treat conditions such as myeloma and psoriasis. rsc.orgnih.gov The ability of the imide portion of phthalimide to engage in hydrogen bonding and chelate with metals makes it a valuable component in the creation of various bioactive molecules. rsc.org Researchers have synthesized numerous derivatives by introducing different functional groups to the phthalimide nucleus, leading to compounds with enhanced or novel biological effects. nih.govresearchgate.net These modifications have resulted in promising drug candidates with potential applications in treating a variety of diseases. nih.gov

Specific Biological Activities of N-(3-Methyl-2-butenyl)phthalimide and Related Structures

This compound, which consists of a phthalimide ring attached to a 3-methyl-2-butenyl (B1208987) group, has been a subject of investigation for its potential biological activities. ontosight.ai This compound and its derivatives have shown promise in several therapeutic areas.

The phthalimide scaffold is a known contributor to the antimicrobial properties of various compounds. researchgate.netmdpi.com Derivatives of phthalimide have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

Studies have shown that certain phthalimide derivatives exhibit significant antibacterial and antifungal activity. f1000research.comajpamc.com For instance, some synthesized phthalimide Schiff base derivatives have demonstrated variable but notable antibacterial activity against both Gram-positive and Gram-negative bacteria. f1000research.com In one study, specific Schiff bases showed high activity against Pseudomonas aeruginosa and Streptococcus pyogenes. f1000research.com However, the same compounds were only slightly active against E. coli and showed no activity against Staphylococcus aureus. f1000research.com

In the realm of antifungal research, certain phthalimide derivatives have shown considerable activity against Candida albicans. f1000research.comajpamc.com The introduction of different substituents to the phthalimide ring has been a strategy to enhance antimicrobial potency. ajpamc.com For example, a study on phthalimide and N-phthaloylglycine esters revealed that a specific phthalimide aryl ester exhibited activity against S. aureus, P. aeruginosa, C. tropicalis, and C. albicans with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL. nih.govnih.gov

The mechanism of antifungal action for some phthalimide derivatives has been linked to the disruption of the fungal cell membrane, as evidenced by studies involving ergosterol. nih.govnih.gov Furthermore, molecular docking studies have suggested that these compounds can interact with key microbial enzymes, indicating their potential as dual-action antibacterial and antifungal agents. nih.govnih.gov The combination of the phthalimide moiety with other heterocyclic structures, such as benzothiazole, has also yielded hybrids with potent antimicrobial activity against a panel of clinically relevant bacteria and fungi. mdpi.comnih.gov

Table 1: Antimicrobial Activity of Selected Phthalimide Derivatives

| Compound/Derivative | Target Microorganism | Activity/Result | Reference |

|---|---|---|---|

| Phthalimide Schiff bases | Pseudomonas aeruginosa, Streptococcus pyogenes | High activity | f1000research.com |

| Phthalimide Schiff bases | E. coli | Slight activity | f1000research.com |

| Phthalimide Schiff bases | Staphylococcus aureus | No activity | f1000research.com |

| N-hydroxynaphthalene sulphonic acid phthalimide, thiophene-phthalimide derivatives, phthalimide Schiff's base | Candida albicans | Significant antifungal activity | ajpamc.com |

| Phthalimide aryl ester (3b) | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | MIC = 128 µg/mL | nih.govnih.gov |

| Benzothiazole-phthalimide hybrid (3h) | ESKAPE pathogens, Candida species | MICs = 16 to 32 µg/mL | mdpi.comnih.gov |

The phthalimide scaffold is a key structural feature in several anticancer agents. researchgate.net Numerous phthalimide derivatives have been synthesized and investigated for their potential to inhibit the growth of various cancer cell lines. researchgate.netresearchgate.net

Research has demonstrated that phthalimide-based compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. researchgate.net For example, a series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized and evaluated for their antineoplastic activities. One compound from this series, FT-12, exhibited antiproliferative activity against pancreatic, melanoma, and prostate cancer cells. researchgate.net It was found to induce cell cycle arrest in the S phase, leading to necrosis and apoptosis. researchgate.net

The hybridization of the phthalimide moiety with other pharmacologically active scaffolds has been a successful strategy in developing potent anticancer agents. mdpi.comsemanticscholar.org For instance, benzothiazole-phthalimide hybrids have been synthesized and shown to possess anticancer properties against human breast cancer cell lines. mdpi.comnih.gov The most active hybrid in one study was found to damage nuclear DNA, trigger apoptosis, and inhibit cell migration in highly metastatic breast cancer cells. mdpi.comnih.gov

Furthermore, phthalimide-based curcumin (B1669340) derivatives have demonstrated potent anti-cancer properties against prostate tumor cells. nih.gov These derivatives were shown to be more effective than curcumin itself in reducing the viability of prostate cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Phthalimide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/Result | Reference |

|---|---|---|---|

| Phthalimido-thiazolidine-2-4-dione derivative (FT-12) | Panc-1 (Pancreatic), Sk-mel-28 (Melanoma), PC-3 (Prostate) | Antiproliferative activity, induced S phase arrest, necrosis, and apoptosis | researchgate.net |

| Benzothiazole-phthalimide hybrid (3h) | MDA-MB-231 (Breast) | Damaged nuclear DNA, triggered apoptosis, prevented cell migration | mdpi.comnih.gov |

| Phthalimide-based curcumin derivatives | PC3, DU145 (Prostate) | Dose-dependent reduction in cell viability | nih.gov |

Phthalimide and its derivatives have been extensively studied for their anti-inflammatory properties. nih.govresearchgate.netnih.gov The anti-inflammatory activity of these compounds is often attributed to their ability to modulate key inflammatory pathways.

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. Several phthalimide derivatives have been shown to inhibit the production of NO in inflammatory models.

For instance, certain phthalimide derivatives have demonstrated the ability to reduce NO levels in lipopolysaccharide (LPS)-stimulated macrophage cells. biomedgrid.com The inhibitory effect on NO production was not due to cytotoxicity, suggesting a specific action on the NO synthesis pathway. biomedgrid.com Further investigation revealed that these compounds could downregulate the expression of iNOS at both the mRNA and protein levels. biomedgrid.com This indicates that the anti-inflammatory action of these phthalimide derivatives is, at least in part, mediated through the suppression of iNOS expression.

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), play a crucial role in the inflammatory cascade. nih.gov The ability of phthalimide derivatives to modulate the production of these cytokines is a key aspect of their anti-inflammatory potential.

Several studies have reported the inhibitory effects of phthalimide analogues on TNF-α production. nih.govresearchgate.netresearchgate.net For example, a series of N-phenyl-phthalimide sulfonamides and their isosteric amides were designed as thalidomide analogues and evaluated for their anti-inflammatory activity. nih.govresearchgate.net One compound, LASSBio 468, which contains a sulfonyl-thiomorpholine moiety, showed potent inhibition of LPS-induced neutrophil recruitment, an effect that was correlated with its ability to inhibit TNF-α levels. nih.govresearchgate.net This highlights the potential of phthalimide derivatives as inhibitors of key pro-inflammatory cytokines, making them attractive candidates for the development of new anti-inflammatory drugs.

Anti-inflammatory Effects and Mechanisms

Interaction with Toll-like Receptor (TLR) Pathways

Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). nih.govbosterbio.com The activation of TLR signaling pathways can trigger inflammatory responses crucial for fighting off infections. nih.govnih.gov However, dysregulation of these pathways can contribute to various inflammatory diseases. nih.gov TLRs and their associated signaling components have, therefore, become significant targets for therapeutic intervention. nih.govmdpi.com

The TLR family in humans consists of ten members (TLR1–TLR10). bosterbio.com These receptors are located on the cell surface or within intracellular compartments and recognize distinct PAMPs from microbes, such as lipids, proteins, and nucleic acids. bosterbio.com Upon recognition of a PAMP, TLRs initiate signaling cascades that are broadly categorized into MyD88-dependent and TRIF-dependent pathways. nih.gov These pathways ultimately lead to the activation of transcription factors like NF-κB and the production of inflammatory cytokines and type I interferons. nih.govmdpi.com

While direct studies on the interaction of this compound with TLR pathways are not extensively detailed in the provided context, the broader class of phthalimide derivatives has been investigated for their anti-inflammatory properties, which may involve modulation of TLR-mediated signaling.

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) is a key enzyme in the inflammatory process, responsible for the production of prostaglandins. mdpi.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. mdpi.comnih.gov Consequently, selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Phthalimide derivatives have been a focus of research for developing selective COX-2 inhibitors. For instance, a series of N-substituted 3,4-pyrroledicarboximides were synthesized and evaluated for their COX inhibitory activity. mdpi.com Several of these compounds demonstrated potent inhibition of both COX-1 and COX-2, with some showing greater activity than the reference drug, meloxicam. mdpi.com Specifically, compounds 2b and 2c exhibited strong COX selectivity ratios. mdpi.com

In another study, a series of 30 cyclic imides were designed as selective COX-2 inhibitors. bohrium.com Compounds 6a , 6b , 7a , and 7b from this series showed significant COX-2 inhibitory potency and high selectivity indices. bohrium.com Compound 6a was identified as a particularly potent and selective COX-2 inhibitor, with superior anti-inflammatory activity compared to diclofenac. bohrium.com Molecular docking studies revealed that the methoxy (B1213986) moieties of compound 6a bind within the active site of COX-2, interacting with key amino acid residues. bohrium.com

Furthermore, a new series of N-substituted phthalimide compounds were synthesized and found to downregulate the expression of COX-2 in lipopolysaccharide (LPS)-induced murine macrophage cells. diva-portal.org This suggests that phthalimide derivatives can exert their anti-inflammatory effects by modulating the expression of this key inflammatory enzyme.

The development of NSAID conjugates incorporating a triazolyl heterocycle has also yielded promising results. mdpi.com Several of these conjugates, such as 5a and 5b , displayed significant anti-inflammatory properties and a high selectivity index for COX-2 over COX-1. mdpi.com

Interactive Data Table: COX Inhibition by Phthalimide Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 6a | - | 0.18 | 668 | bohrium.com |

| 6b | - | 0.24 | - | bohrium.com |

| 7a | - | 0.28 | - | bohrium.com |

| 7b | - | 0.36 | - | bohrium.com |

| 5a | - | - | 23.096 | mdpi.com |

| 5b | - | - | 9.619 | mdpi.com |

Neurological Activities: Anticonvulsant, Anti-Alzheimer, and Antischizophrenia Potential

Phthalimide derivatives have shown significant promise in the field of neurology, particularly as anticonvulsant agents. A series of N-phenylphthalimide derivatives were screened for their anticonvulsant potential, with 4-amino-N-phenylphthalimides being the most potent against maximal electroshock seizure (MES) in mice. nih.gov The anticonvulsant activity was influenced by the substitution pattern on the phthalimide ring and the N-phenyl ring. nih.gov Specifically, 4-amino-N-(2,6-dimethylphenyl)phthalimide was identified as a highly potent anti-MES agent in rats. nih.gov

Further studies on 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides confirmed their anticonvulsant properties. nih.gov The most potent compounds against MES were those with small lipophilic groups at the 2 or 2 and 6 positions of the N-phenyl ring. nih.gov The compound 4-amino-N-(2,6-dimethylphenyl)phthalimide, also known as ADD 213063, demonstrated good bioavailability. nih.gov

In addition to anticonvulsant activity, certain N-substituted phthalimide derivatives have been evaluated for their neuroprotective effects. diva-portal.org All tested compounds showed significant protection against 6-hydroxydopamine (6-OHDA)-induced cell death in neuroblastoma SH-SY5Y cells, a model often used to study Parkinson's disease. diva-portal.org Notably, 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(3,4-dihydroxyphenyl)methylidene]benzohydrazide provided over 70% relative neuroprotection. diva-portal.org

While the provided text primarily focuses on anticonvulsant and neuroprotective activities, the broad spectrum of biological activities exhibited by phthalimide derivatives suggests their potential for further investigation in other neurological disorders like Alzheimer's disease and schizophrenia.

Antiviral Properties (e.g., SARS-CoV-2 inhibition)

The emergence of viral pandemics, such as COVID-19 caused by SARS-CoV-2, has accelerated the search for effective antiviral agents. nih.govresearchgate.net The main protease (Mpro) of SARS-CoV-2, which is essential for viral replication, has been a key target for drug development. nih.govresearchgate.net

Phthalimide-containing compounds have been explored for their potential to inhibit SARS-CoV-2. A study involving the design and synthesis of 32 new bicycloproline-containing Mpro inhibitors, derived from approved antiviral drugs, showed that all compounds exhibited inhibitory activity against SARS-CoV-2 Mpro in vitro. nih.gov Two of these compounds, MI-09 and MI-30 , demonstrated excellent antiviral activity in cell-based assays and significantly reduced lung viral loads in a transgenic mouse model of SARS-CoV-2 infection. nih.gov

Another study focused on a library of phthalimide Schiff bases linked to 1,4-disubstituted-1,2,3-triazoles. nih.gov Most of these derivatives showed potent anti-COVID-19 activity in vitro, with two compounds exhibiting an IC50 of 90 µM against the Mpro enzyme. nih.gov Molecular docking studies suggested that these compounds interact non-covalently with the Mpro active site. nih.gov

The broader class of phthalimide derivatives has been recognized for its antiviral potential. researchgate.net The hydrophobic nature of the phthalimide scaffold allows it to cross biological barriers, enhancing its therapeutic potential. mdpi.com

Interactive Data Table: SARS-CoV-2 Mpro Inhibitors

| Compound | IC50 (nM) | Antiviral Activity | Reference |

|---|---|---|---|

| MI-21 | 7.6 | Potent in vitro | nih.gov |

| MI-23 | 7.6 | Potent in vitro | nih.gov |

| MI-28 | 9.2 | Potent in vitro | nih.gov |

| MI-09 | - | Excellent in cell-based assays and in vivo | nih.gov |

| MI-30 | - | Excellent in cell-based assays and in vivo | nih.gov |

Cytokinin Bioassays and Plant Growth Regulation

N6-(3-Methyl-2-butenyl)adenosine, also known as isopentenyladenosine, is a naturally occurring cytokinin, a class of plant hormones that regulate cell division and differentiation in plants. broadpharm.com It can be produced by plants to direct the differentiation of callus cells. broadpharm.com This highlights a direct link between a compound containing the 3-methyl-2-butenyl group and biological activity in plants. While the provided text does not directly discuss cytokinin bioassays of this compound itself, the structural similarity of its N-substituent to a known cytokinin suggests a potential area for investigation in plant biology.

Other Emerging Biological Activities (e.g., Antiplatelet, Antiparasitic, Anthelmintic, Antidiabetic, Antitubercular, Hypolipidemic)

The phthalimide scaffold is a versatile platform that has given rise to derivatives with a wide array of biological activities.

Hypolipidemic Activity: N-substituted phthalimide derivatives have been shown to possess hypolipidemic (lipid-lowering) activity. nih.gov The phthalimide moiety itself appears to be responsible for this effect. nih.gov Studies have shown that compounds with substituents of four carbon atoms in chain length exhibit the best hypolipidemic activity. nih.gov Specifically, 1-N-phthalimidobutan-3-one demonstrated a dose-dependent reduction in lipids without significant side effects. nih.gov Furthermore, 1-N-(3-Methylphthalimido)butan-3-one semicarbazone showed potent hypolipidemic activity, reducing VLDL and LDL cholesterol while increasing HDL cholesterol levels. nih.gov

Antitubercular Activity: Phthalimide derivatives have been investigated for their activity against Mycobacterium tuberculosis. researchgate.netmdpi.com Some pyrimidine (B1678525) ring-containing phthalimide derivatives have shown significant minimum inhibitory concentrations (MIC) against M. tuberculosis. researchgate.net

Antiparasitic and Anthelmintic Activities: The pharmacological effects of phthalimide derivatives also include antiparasitic and anthelmintic activities. mdpi.com

Other Activities: The broad pharmacological profile of phthalimide derivatives also includes analgesic, antitumor, anti-inflammatory, antibacterial, antifungal, antimalarial, antioxidant, and anti-angiogenic activities. researchgate.net

Structure-Activity Relationship (SAR) Studies for Phthalimide Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drugs. nih.govnih.gov For phthalimide derivatives, SAR studies have provided valuable insights across various therapeutic areas.

In the context of anticancer activity, the substitution pattern on the naphthalimide (a related structure) ring system significantly affects its efficacy. nih.gov For anticonvulsant N-phenylphthalimides, the presence of small lipophilic groups at the 2 and 6 positions of the N-phenyl ring and a 4-amino group on the phthalimide ring enhances activity. nih.govnih.gov

For COX inhibition, the nature of the N-substituent in 3,4-pyrroledicarboximides plays a key role. mdpi.com For example, the introduction of a hydrophilic hydroxyethyl (B10761427) substituent decreases inhibitory activity against both COX-1 and COX-2. mdpi.com In another series of COX-2 inhibitors, the presence of methoxy moieties on the N-phenyl ring was found to be important for binding to the enzyme's active site. bohrium.com

In the development of Mpro inhibitors for SARS-CoV-2, the bicycloproline-containing scaffold was a key structural feature for potent activity. nih.gov For phthalimide Schiff base derivatives, the nature of the substituent on the 1,2,3-triazole ring influenced their anti-COVID-19 activity. nih.gov

These examples demonstrate that the biological activity of phthalimide derivatives can be finely tuned by modifying the substituents on both the phthalimide ring and the N-substituent. researchgate.netrjraap.com

Influence of N-Substituted Alkyl Chain Bulkiness on Activity

The size and structure of the alkyl chain attached to the nitrogen atom of the phthalimide core play a pivotal role in dictating the biological efficacy of these compounds. Research indicates that the bulkiness of this N-substituted chain is directly associated with certain biological activities, such as anti-inflammatory and hypolipidemic effects. nih.govnih.gov

In studies evaluating the anti-inflammatory properties of phthalimide analogs, the steric bulk of the N-alkyl substituent was identified as a key factor. nih.gov A series of derivatives were synthesized and tested for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. The findings suggest that an optimal level of bulkiness is required for potent activity.

Similarly, investigations into the hypolipidemic action of N-substituted phthalimide derivatives revealed a correlation between the chain length of the substituent and the compound's ability to lower lipid levels in rodents. nih.gov Compounds featuring substituents with a chain length of four carbon or oxygen atoms demonstrated the most significant hypolipidemic activity within the tested series. nih.gov This suggests that the spatial arrangement and size of the alkyl group are crucial for effective interaction with the biological target responsible for lipid metabolism. One notable example, 1-N-phthalimidobutan-3-one, exhibited a dose-dependent reduction in lipid levels. nih.gov This underscores the principle that modifying the N-alkyl chain's bulk can fine-tune the pharmacological profile of phthalimide derivatives.

Table 1: Effect of N-Substituted Chain on Biological Activity

| Compound Class | N-Substituent Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| Phthalimide Analogs | Increased bulkiness of the alkyl chain | Associated with anti-inflammatory activity | nih.gov |

Role of Specific Functional Groups and Substituents

Beyond the influence of the N-alkyl chain, the presence and position of other functional groups on the phthalimide scaffold are critical in defining the pharmacological properties of the derivatives. These substituents can modulate the molecule's electronic properties, solubility, and ability to interact with biological targets.

For instance, in the context of anti-inflammatory activity, the presence of free hydroxyl (-OH) groups at the C-4 and C-6 positions of the phthalimide structure has been shown to be associated with biological activity. nih.gov This indicates that hydrogen bonding or other specific interactions involving these hydroxyl groups are important for the compound's mechanism of action. The phthalimide ring itself is considered a key pharmacophore for anti-inflammatory effects. researchgate.net Its electron-withdrawing nature can influence the reactivity and interactions of the entire molecule. acs.org

The type of substituent on the nitrogen atom also has a profound impact. Studies on 3-aminophthalimide (B167264) derivatives have shown that the chemical nature of the N-substituent influences the molecule's electrochemical properties. researchgate.netnih.gov For example, compounds with methanetetrayltetrabenzene and 1,3,5-trimethylbenzene substituents were found to be more easily oxidized, demonstrating that N-substituents can alter the electronic environment of the phthalimide system. nih.gov

Furthermore, the stereochemistry of substituents can be a deciding factor in biological activity. In a study of thalidomide analogs, only the (S)-isomer of alpha-methyl-N(alpha)-phthalimidoglutarimide enhanced the production of tumor necrosis factor-alpha (TNF-α), while the (R)-form was inactive. nih.gov This highlights the importance of the three-dimensional arrangement of functional groups for specific biological responses.

Table 2: Influence of Functional Groups and Substituents on Activity

| Compound Class/Derivative | Functional Group/Substituent | Effect on Biological Activity/Property | Reference |

|---|---|---|---|

| Phthalimide Analogs | Free hydroxyl group at C-4 and C-6 | Associated with anti-inflammatory activity | nih.gov |

| 3-Aminophthalimide Derivatives | Methanetetrayltetrabenzene at N-position | Facilitated oxidation | nih.gov |

| 3-Aminophthalimide Derivatives | 1,3,5-trimethylbenzene at N-position | Facilitated oxidation | nih.gov |

| alpha-Methyl-N(alpha)-phthalimidoglutarimide | (S)-stereoisomer | Enhanced TNF-α production | nih.gov |

Spectroscopic Characterization and Analytical Methods in Research on N 3 Methyl 2 Butenyl Phthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-(3-Methyl-2-butenyl)phthalimide. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. Key signals for this compound would include resonances for the aromatic protons of the phthalimide (B116566) group, the vinyl proton of the butenyl chain, the methylene (B1212753) protons adjacent to the nitrogen atom, and the two methyl groups. The splitting patterns (e.g., doublets, triplets, multiplets) and integration values of these signals are crucial for confirming the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the chemical environment of each carbon atom. Characteristic signals would be observed for the carbonyl carbons of the phthalimide group, the aromatic carbons, and the carbons of the 3-methyl-2-butenyl (B1208987) side chain. For instance, the carbonyl carbons typically appear at a downfield chemical shift due to their electron-withdrawing nature. chemicalbook.comspectrabase.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phthalimide Aromatic Protons | 7.7-7.9 (m) | 123-134 |

| Phthalimide Carbonyl Carbons | - | ~168 |

| Methylene Protons (-CH₂-N) | ~4.2 (d) | ~38 |

| Vinylic Proton (=CH-) | ~5.2 (t) | ~120 |

| Vinylic Carbon (=C(CH₃)₂) | - | ~136 |

| Methyl Protons (-CH₃) | ~1.7 (s) | ~18, ~26 |

Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and other experimental conditions. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. libretexts.org The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The IR spectrum of this compound would prominently feature:

C=O Stretching: Strong absorption bands characteristic of the imide carbonyl groups, typically appearing in the region of 1700-1770 cm⁻¹. vscht.cz

C-N Stretching: A band corresponding to the stretching of the carbon-nitrogen bond of the imide.

Aromatic C-H Stretching: Signals for the carbon-hydrogen stretching vibrations of the benzene (B151609) ring, usually found just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: Absorptions for the C-H bonds of the methyl and methylene groups in the butenyl side chain, typically seen below 3000 cm⁻¹. vscht.cz

C=C Stretching: A peak indicating the carbon-carbon double bond in the butenyl group, generally in the 1640-1680 cm⁻¹ region. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Imide Carbonyl | C=O Stretch | 1700-1770 |

| Aromatic Ring | C-H Stretch | >3000 |

| Alkyl Groups | C-H Stretch | <3000 |

| Alkene | C=C Stretch | 1640-1680 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. spectrabase.com

High-Resolution Mass Spectrometry (HR-MS): This technique provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule with high confidence. This is crucial for confirming the chemical formula of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC/MS): In GC/MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum shows the molecular ion peak (M+), which corresponds to the intact molecule, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. For this compound, common fragmentation pathways would likely involve the cleavage of the butenyl side chain.

Advanced Spectroscopic Techniques for Interaction Studies

To understand how this compound interacts with biological macromolecules, such as proteins, a range of advanced spectroscopic techniques are employed. nih.gov These methods can reveal information about binding mechanisms, conformational changes, and the stability of the resulting complexes. mdpi.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of small molecules to proteins. nih.gov Many proteins, like serum albumin, contain fluorescent amino acid residues such as tryptophan and tyrosine. When a molecule like this compound binds to the protein, it can cause a change in the fluorescence emission of these residues, a phenomenon known as fluorescence quenching. By analyzing the extent of quenching at different concentrations of the compound, one can determine binding constants and the number of binding sites. nih.gov

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is used to investigate changes in the secondary structure of proteins upon binding to a ligand. nih.gov Proteins have characteristic CD spectra that reflect their content of alpha-helices, beta-sheets, and random coils. If the binding of this compound induces a conformational change in the protein, this will be reflected as a change in the CD spectrum, providing valuable information about the nature of the interaction. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Protein Interaction Analysis

Fourier Transform Infrared (FT-IR) spectroscopy can also be used to study protein-ligand interactions. nih.govresearchgate.net The amide I and amide II bands in the protein's IR spectrum are particularly sensitive to changes in the secondary structure. By comparing the FT-IR spectrum of the protein in the absence and presence of this compound, researchers can detect subtle changes in the protein's conformation upon binding. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state of this compound is determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical behavior in the solid phase.

While a comprehensive search of crystallographic databases and scientific literature did not yield a specific, publicly available crystal structure for this compound, the analysis of closely related phthalimide derivatives provides valuable insights into the expected structural features of this compound. The fundamental phthalimide group, a planar and rigid bicyclic system, dominates the crystal packing of these molecules, often leading to predictable and recurring structural motifs.

Research on analogous compounds, such as N-substituted phenylphthalimides and other alkylphthalimides, consistently reveals a planar conformation for the phthalimide moiety itself. ug.edu.gh The crystal structures of these related molecules are often stabilized by a network of weak intermolecular interactions, including C-H···O hydrogen bonds and, in some cases, π-π stacking interactions between the aromatic rings of the phthalimide groups of adjacent molecules. ug.edu.ghresearchgate.net

For instance, studies on N-phenylphthalimide derivatives have shown that they crystallize in monoclinic or tetragonal systems, with the orientation of the N-substituent relative to the phthalimide plane being a key structural determinant. ug.edu.gh In the case of this compound, the flexible butenyl side chain would likely adopt a conformation that minimizes steric hindrance while maximizing favorable crystal packing interactions. The presence of the double bond in the butenyl group might also influence the electronic distribution and potential for specific intermolecular contacts.

To illustrate the type of data obtained from such an analysis, a hypothetical data table based on typical values for related phthalimide structures is presented below. It is important to note that these are representative values and the actual crystallographic data for this compound can only be confirmed through experimental determination.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1035 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

Detailed Research Findings from Analogous Structures

Detailed analysis of the crystal structures of compounds like N-(phenylthio)phthalimide reveals that the molecule is not planar, with a significant dihedral angle between the phthalimide and the phenyl ring systems. researchgate.net The crystal packing in such structures is often stabilized by intermolecular π-π and C-H···π interactions. researchgate.net

In the absence of a determined crystal structure for this compound, the scientific community relies on computational modeling and the rich crystallographic data of its analogues to predict its solid-state behavior. The synthesis and crystallization of this compound to obtain suitable single crystals for X-ray diffraction analysis would be a valuable contribution to the field, providing a definitive understanding of its three-dimensional structure and packing motifs.

Computational and Theoretical Studies of N 3 Methyl 2 Butenyl Phthalimide Systems

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. yu.edu.jo This method is extensively used to forecast the interaction between a small molecule (ligand) and a protein's active site, providing valuable information on binding affinity and mode.

Molecular docking studies have been instrumental in evaluating the binding affinities of phthalimide (B116566) derivatives with various proteins. These simulations calculate the binding free energy, with more negative values indicating stronger interactions. For instance, studies on phthalimide analogs interacting with plasma proteins like bovine serum albumin (BSA) and human serum albumin (HSA) have shown favorable binding energies, suggesting efficient transport in the bloodstream. nih.gov The simulations often reveal that these compounds prefer to locate in hydrophobic pockets of the protein's subdomains. nih.gov

The binding affinities of phthalimide derivatives are not limited to transport proteins. Docking studies have also been employed to predict the inhibitory potential of these compounds against various enzymes. The calculated binding energy values, often expressed in kcal/mol, and the estimated inhibition constants (Ki) provide a quantitative measure of the ligand's potential efficacy. For example, in studies targeting SARS-CoV-2 proteins, phthalimide derivatives have shown promising binding energies, in some cases superior to known inhibitors. nih.gov

Cyclooxygenase-2 (COX-2): Phthalimide derivatives have been investigated as potential anti-inflammatory agents by targeting the COX-2 enzyme. nih.gov Molecular docking simulations have revealed that these compounds can fit into the active site of COX-2, forming crucial interactions with key amino acid residues. researchgate.netbohrium.com For instance, hydrogen bonds with residues such as Arg120, Tyr355, and Ser530, along with hydrophobic interactions, are often observed. nih.gov These interactions are critical for the inhibitory activity of the compounds. nih.gov The selectivity of these derivatives for COX-2 over the COX-1 isoform is a key aspect of these studies, aiming to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Acetylcholinesterase (AChE): The phthalimide scaffold is recognized for its interaction with the active site of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov Inhibitors of AChE are used in the treatment of conditions like Alzheimer's disease. nih.gov Molecular docking studies have shown that phthalimide derivatives can occupy the active site gorge of AChE, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.netmdpi.com These interactions, which can include cation-π stacking with tryptophan residues, are crucial for their inhibitory potential. mdpi.com

SARS-CoV-2 Proteins: In the context of the COVID-19 pandemic, significant research has focused on identifying inhibitors for key SARS-CoV-2 proteins. Phthalimide derivatives have been explored as potential inhibitors of the main protease (Mpro or 3CLpro) and the spike protein's receptor-binding domain (RBD), which interacts with the human ACE2 receptor. nih.govresearchgate.netnih.gov Molecular docking simulations have predicted that these compounds can bind effectively to the active sites of these viral proteins, suggesting they could interfere with viral replication and entry into host cells. researchgate.netsemanticscholar.org For example, studies have shown phthalimide-triazole hybrids exhibiting strong binding energies and forming stable non-covalent interactions within the Mpro active site. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. osti.gov It has been widely applied to phthalimide systems to gain deeper insights into their chemical behavior.

DFT calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves identifying transition states and intermediates, which provides a detailed understanding of the reaction pathway. For phthalimide derivatives, DFT has been used to study their synthesis and subsequent reactions. nih.gov The calculations can help in understanding the energetics of different reaction steps, identifying the rate-determining step, and predicting the feasibility of a proposed mechanism. researchgate.net While many density functionals can provide useful insights, the choice of functional is critical, as some may provide misleading results for complex reactions. osti.gov

The three-dimensional structure of a molecule is crucial for its biological activity. DFT calculations are used to perform conformational analysis, which involves identifying the most stable conformations (isomers) of a molecule. researchgate.net By calculating the relative energies of different conformers, researchers can determine the preferred geometry of N-(3-Methyl-2-butenyl)phthalimide and related compounds. This information is essential for understanding how the molecule will interact with a protein's binding site. The stability of the molecule can also be assessed through these calculations, providing insights into its shelf-life and potential degradation pathways. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. For phthalimide derivatives, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, which is crucial for understanding their reaction mechanisms and designing new synthetic routes. nih.gov

Quantum Chemical Calculations for Spectroscopic Interpretation and Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the detailed analysis of the spectroscopic characteristics of phthalimide derivatives. nih.gov These computational methods allow for the prediction of various spectroscopic data, including vibrational frequencies (infrared and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For instance, studies on the phthalimide core and its analogues have successfully employed DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G* and 6-311+G**, to perform normal coordinate analyses. nih.gov This approach provides a detailed assignment of the fundamental vibrational modes observed in Fourier Transform Infrared (FT-IR) and Raman spectra. The calculated frequencies and intensities often show excellent agreement with experimental spectra, enabling a definitive interpretation of complex spectral features. nih.gov

Similarly, the prediction of NMR chemical shifts through methods like the Gauge-Including Atomic Orbital (GIAO) approach has proven to be a powerful tool. By correlating the experimentally observed chemical shifts with the theoretically calculated isotropic magnetic shielding constants, researchers can confirm the proposed molecular structures of complex phthalimide derivatives. researchgate.net

The table below illustrates the type of data that can be generated from such quantum chemical calculations for a molecule like this compound.

| Calculated Property | Computational Method | Basis Set | Predicted Value (Illustrative) | Experimental Correlation |

| C=O Stretching Frequency | DFT (B3LYP) | 6-311+G | 1750-1780 cm⁻¹ | FT-IR Spectroscopy |

| Aromatic C-H Stretching | DFT (B3LYP) | 6-311+G | 3050-3100 cm⁻¹ | FT-IR Spectroscopy |

| ¹³C Chemical Shift (Carbonyl) | GIAO/DFT | 6-31G(d,p) | 165-170 ppm | ¹³C NMR Spectroscopy |

| ¹H Chemical Shift (Vinyl H) | GIAO/DFT | 6-31G(d,p) | 5.2-5.5 ppm | ¹H NMR Spectroscopy |

| HOMO-LUMO Energy Gap | TD-DFT | 6-311+G** | 4.5-5.0 eV | UV-Vis Spectroscopy |

Note: The values presented in this table are illustrative and represent typical ranges for phthalimide derivatives. Specific values for this compound would require dedicated computational studies.

Beyond spectroscopic prediction, quantum chemical calculations are also instrumental in determining key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the electronic transitions and reactivity of a molecule. The HOMO-LUMO energy gap, for example, provides an estimation of the molecule's kinetic stability and can be correlated with its UV-Vis absorption profile.

Structure-Property Relationship Elucidation through Theoretical Models

For this compound, theoretical models can elucidate the impact of the 3-methyl-2-butenyl (B1208987) (prenyl) group on the electronic and steric properties of the phthalimide core. Computational analyses can quantify parameters such as:

Molecular Geometry: Optimization of the molecular geometry provides precise information on bond lengths, bond angles, and dihedral angles. This is crucial for understanding the steric hindrance and conformational flexibility introduced by the prenyl substituent.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. This is vital for predicting intermolecular interactions and the molecule's reactivity towards other chemical species.

The following table outlines key molecular descriptors that can be derived from theoretical models and their significance in understanding the structure-property relationships of this compound.

| Molecular Descriptor | Theoretical Derivation | Significance |

| Bond Lengths (e.g., C=O, C-N) | Geometry Optimization (DFT) | Influences vibrational frequencies and bond strength. |

| Dihedral Angle (Phthalimide-N-C) | Geometry Optimization (DFT) | Determines the orientation of the substituent relative to the phthalimide ring, affecting steric interactions. |

| Mulliken Atomic Charges | Population Analysis | Provides a quantitative measure of the charge distribution on each atom, indicating reactive sites. |

| Dipole Moment | DFT Calculation | Reflects the overall polarity of the molecule, impacting solubility and intermolecular forces. |

| Molecular Volume and Surface Area | DFT Calculation | Relates to the steric bulk of the molecule, which can influence its ability to interact with biological targets or fit into crystal lattices. |

Through the systematic application of these theoretical models, a comprehensive picture of the structure-property landscape of this compound can be constructed. This knowledge is not only of fundamental scientific interest but also provides a rational basis for the design of new phthalimide derivatives with tailored properties for specific applications in materials science and medicinal chemistry.

Advanced Applications and Future Research Directions

Development of Novel Therapeutic Agents based on N-(3-Methyl-2-butenyl)phthalimide Scaffold

The phthalimide (B116566) structure is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities. researchgate.netucl.ac.uk This scaffold is hydrophobic, enabling it to cross biological membranes, and contains a hydrogen bonding unit, an electron donor group, and an aromatic site, which all contribute to its pharmacological potential. ucl.ac.uk Consequently, derivatives of phthalimide have been extensively investigated for their therapeutic potential in a vast range of health conditions. researchgate.netucl.ac.uk

Research has indicated that phthalimide analogues exhibit significant anti-inflammatory, anticonvulsant, analgesic, immunomodulatory, and anticancer properties. nih.govbohrium.com Specifically, this compound has been investigated for its potential antimicrobial and antifungal activities. ontosight.ai The development of therapeutic agents from this scaffold often involves modifying the core structure to enhance potency and selectivity for specific biological targets. For instance, phthalimide derivatives have been synthesized as potent inhibitors of tumor necrosis factor-alpha (TNF-α), a key mediator in autoimmune disorders such as rheumatoid arthritis and Crohn's disease. nih.govbohrium.com

The prenyl (3-methyl-2-butenyl) group attached to the phthalimide nitrogen is also significant. Prenyl groups are found in many natural products and are known to enhance the biological activity of parent compounds, often by improving membrane association and protein-ligand interactions. This suggests that the this compound scaffold could serve as a valuable starting point for generating new drug candidates with improved pharmacological profiles.

| Potential Therapeutic Application | Rationale | Supporting Evidence for Phthalimide Scaffold |

| Antimicrobial/Antifungal | Direct investigation of this compound has shown potential in these areas. ontosight.ai The lipophilic prenyl group may enhance cell wall/membrane penetration. | Phthalimide derivatives have well-documented antimicrobial properties against various bacterial and fungal strains. researchgate.net |

| Anti-inflammatory | Phthalimide analogues are known to inhibit key inflammatory mediators like TNF-α and cyclooxygenase (COX) enzymes. ucl.ac.uknih.gov | New derivatives are continually being developed and tested for activity against inflammatory conditions. ucl.ac.uknih.gov |

| Anticancer | The phthalimide scaffold is a component of drugs that target multiple cancer-causing receptors, including VEGFR, HDAC, and EGFR. bohrium.com The prenyl moiety could enhance activity against cancer cell lines. | Numerous studies report the design of phthalimide-based compounds with potent activity against various human cancer cell lines. ucl.ac.ukbohrium.com |

| Antiviral | The phthalimide core has been used to develop compounds with activity against viruses, including recent research into anti-SARS-CoV-2 agents. nih.gov | Phthalimide has been described as a privileged scaffold in the drug discovery process for antiviral agents. nih.gov |

Use as Chemical Intermediates in Complex Molecule Synthesis

N-substituted phthalimides are highly valuable intermediates in organic synthesis, primarily because the phthalimido group serves as an excellent protecting group for primary amines. The classical Gabriel synthesis utilizes N-alkylphthalimides to prepare primary amines without the risk of over-alkylation, which is a common side reaction.

In this context, this compound is a key intermediate for introducing the 3-methyl-2-butenylamino moiety into a target molecule. This process typically involves the reaction of potassium phthalimide with a 3-methyl-2-butenyl (B1208987) halide, or the direct condensation of phthalic anhydride (B1165640) with 3-methyl-2-butenylamine. ontosight.ai Once the this compound is formed, the phthaloyl group can be removed under mild conditions, such as hydrazinolysis (the Ing-Manske procedure), to release the free primary amine, prenylamine (B1679080).

This synthetic utility makes this compound a crucial building block for:

Synthesis of Natural Products and Analogues: Many natural products contain prenyl or isoprenoid chains. This intermediate provides a straightforward method for incorporating this functional group.

Pharmaceutical Synthesis: It can be used in the preparation of active pharmaceutical ingredients (APIs) where a primary prenylamine group is a key structural feature.

Combinatorial Chemistry: The phthalimide scaffold is used as a starting material for creating libraries of compounds for high-throughput screening in drug discovery. nih.gov

Exploration of Supramolecular Assemblies and Material Science Applications

The rigid and aromatic nature of the phthalimide ring makes it an attractive component for the construction of well-ordered supramolecular structures. These structures are formed through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. mdpi.com Research on related N-substituted phthalimides has demonstrated their ability to self-assemble into complex architectures like dimers, 2D networks, and 3D frameworks. acs.org